N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-5-9-19(10-6-17)26-22(28)18-7-11-20(12-8-18)29-23-21(24-13-14-25-23)27-15-3-2-4-16-27/h7-8,11-14,17,19H,2-6,9-10,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYVLPLVGAEGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazine ring.
Attachment of the benzamide core: This can be done through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Incorporation of the methylcyclohexyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to introduce the cyclohexyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyrazine moieties can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. In vitro studies have demonstrated that certain benzamide derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structural features have shown potency against colorectal carcinoma cells, indicating that this compound may possess similar anticancer properties.
Neurological Applications
Given the presence of piperidine in its structure, this compound may also be investigated for neuropharmacological effects. Piperidine derivatives are known to influence neurotransmitter systems, which could lead to potential applications in treating neurological disorders such as Alzheimer's disease or schizophrenia.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in the piperidine and pyrazine substituents can significantly affect biological activity. For instance, modifications to the aromatic ring or the introduction of electron-withdrawing groups may enhance the compound's binding affinity to target enzymes or receptors.
Case Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated that certain benzamide derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 1.27 µM to 2.65 µM, showcasing their potential as effective antimicrobial agents.
Case Study 2: Anticancer Activity
In a comparative study of various benzamides, compounds structurally related to this compound were tested against human colorectal carcinoma cell lines (HCT116). Results indicated that some derivatives had IC50 values lower than standard anticancer drugs like 5-Fluorouracil, suggesting promising anticancer activity.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical and Pharmacological Variations
The following table compares the target compound with analogs differing in the amide substituent or core structure:
*Estimated based on structural similarity to and .
Key Observations:
Electron Effects : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing properties, which may alter binding affinity to polar targets compared to the electron-neutral methylcyclohexyl group.
Metabolic Stability: Halogenated () and ethoxyphenoxy () substituents may reduce oxidative metabolism, whereas the methylcyclohexyl group could increase susceptibility to cytochrome P450 enzymes .
Core Structure Modifications
Compounds with pyrazine-piperidine cores but divergent functional groups exhibit distinct pharmacological profiles:
Research Findings and Implications
While direct pharmacological data for the target compound is unavailable, inferences from analogs suggest:
- DGAT Inhibition Potential: Structural similarities to ’s DGAT inhibitors (e.g., cyclohexanecarboxylic acid derivatives) imply possible activity in lipid metabolism regulation .
- Synthetic Accessibility : The absence of halogens or trifluoromethyl groups (cf. and ) may simplify synthesis compared to more complex analogs .
Biological Activity
N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest due to its potential biological activities, particularly as an adenosine receptor antagonist. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a pyrazine moiety, which are known for their biological significance. The molecular formula is C_{18}H_{25}N_{3}O, with a molecular weight of approximately 303.41 g/mol. Its unique structure contributes to its interaction with various biological targets.
Adenosine Receptor Antagonism
One of the primary biological activities attributed to this compound is its role as an adenosine receptor antagonist . Research indicates that compounds with similar structures exhibit significant binding affinity to adenosine receptors, particularly A2A and A3 subtypes, which are implicated in various physiological processes and pathological conditions such as cancer and neurodegenerative diseases .
Anti-inflammatory Effects
Studies have demonstrated that this compound may possess anti-inflammatory properties . For instance, related pyrazine derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic effects in inflammatory conditions . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been suggested as a mechanism through which these compounds exert their anti-inflammatory effects.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer activity . Compounds with structural similarities have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
In Vitro Studies
In vitro studies involving derivatives of this compound have shown promising results in terms of cytotoxic activity against several cancer cell lines. For example, a study reported IC50 values indicating effective inhibition of cell growth in breast cancer cells .
Structure-Activity Relationship (SAR)
Analyzing the structure-activity relationship (SAR) of related compounds has provided insights into the essential structural features necessary for biological activity. Modifications on the piperidine and pyrazine rings have been correlated with enhanced receptor binding affinity and improved pharmacological profiles .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction optimization strategies for N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide?
- Methodology : Synthesis typically involves multi-step reactions:
Pyrazine Core Functionalization : Introduction of the piperidinyl group at the 3-position of pyrazine via nucleophilic aromatic substitution (e.g., using piperidine in DMF at 80–100°C) .
Coupling Reactions : The functionalized pyrazine-2-yloxy intermediate is coupled with 4-(methylcyclohexyl)benzamide using coupling agents like HBTU or BOP in THF, with Et3N as a base .
Purification : Silica gel column chromatography (e.g., eluting with 5–10% MeOH in DCM) or recrystallization improves purity (>95% by HPLC) .
- Optimization : Solvent choice (THF vs. DMSO), temperature control (0–25°C for coupling), and catalyst selection (e.g., HBTU vs. EDCI) significantly impact yields (50–85%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Characterization :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyrazine C-H coupling constants at δ 8.2–8.5 ppm) and substituent orientation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 438.2) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect byproducts .
Q. How is the compound screened for initial biological activity in academic research?
- Assays :
- Kinase Inhibition : ATP-competitive assays (e.g., against EGFR or CDK2) with IC50 values measured via fluorescence polarization .
- Antimicrobial Screening : MIC determinations against S. aureus or E. coli using broth microdilution .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to establish EC50 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Key Modifications :
- 4-Methylcyclohexyl Group : Replacing with bulkier substituents (e.g., adamantyl) may enhance lipophilicity and blood-brain barrier penetration .
- Pyrazine Substituents : Adding electron-withdrawing groups (e.g., Cl) at the 5-position improves kinase binding affinity .
- Data-Driven Design : Molecular docking (e.g., AutoDock Vina) identifies critical hydrogen bonds with kinase active sites (e.g., hinge region interactions) .
Q. How can researchers resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?
- Troubleshooting :
- Compound Stability : Assess degradation in assay buffers (pH 7.4, 37°C) via LC-MS to rule out false negatives .
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays, as high ATP masks competitive inhibition .
- Cell Line Variability : Validate target expression (e.g., EGFR levels via Western blot) before cytotoxicity testing .
Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Solubility Enhancement :
- Prodrug Design : Introduce phosphate esters at the benzamide moiety for aqueous solubility .
- Co-Solvents : Use cyclodextrin complexes in preclinical formulations .
- Metabolic Stability :
- Liver Microsome Assays : Identify vulnerable sites (e.g., piperidinyl N-oxidation) and block them with fluorine substituents .
- CYP450 Inhibition Screening : Mitigate drug-drug interaction risks using recombinant CYP isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
